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molecular formula C4H12BF4N B147494 Tetramethylammonium tetrafluoroborate CAS No. 661-36-9

Tetramethylammonium tetrafluoroborate

Cat. No. B147494
M. Wt: 160.95 g/mol
InChI Key: XWFABLFRYCHILB-UHFFFAOYSA-N
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Patent
US04149941

Procedure details

In the same manner as indicated in Example 6 there are electrolyzed 19.6 g of N-acetylpyrrolidine and 55.6 of methanol in the presence of 0.28 g of tetramethylammonium tetrafluoroborate as conducting salt. After throughput of 2.0 Faraday per mol of N-acetylpyrrolidine the current is switched off. The calculated mean cell voltage is 32.7 volts. Work-up of the electrolysis solution gives 19.9 g of 1-acetyl-2-methoxypyrrolidine (boiling point 53° C./0.1 mbar; nD25 =1.4674), which corresponds to a product yield of 80.0% and a current efficiency of 80.0%.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.28 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:8][CH2:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[CH3:9][OH:10]>F[B-](F)(F)F.C[N+](C)(C)C>[C:1]([N:4]1[CH2:8][CH2:7][CH2:6][CH:5]1[O:10][CH3:9])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
C(C)(=O)N1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0.28 g
Type
catalyst
Smiles
F[B-](F)(F)F.C[N+](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(CCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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